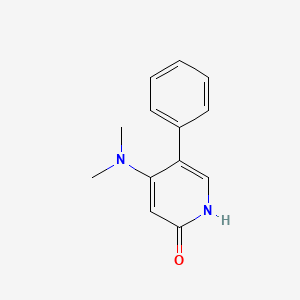![molecular formula C17H27N3O B2623466 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine CAS No. 1042644-34-7](/img/structure/B2623466.png)
2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine” is a ligand for Alpha1-Adrenergic Receptor . It has been studied for its potential therapeutic applications, particularly in the treatment of various neurological conditions . The compound has shown alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Molecular Structure Analysis
The molecular structure of “this compound” has been analyzed using in silico docking and molecular dynamics simulations . These studies have helped identify promising lead compounds .Scientific Research Applications
Bioactive Compound Synthesis and Evaluation
New Mannich bases, including derivatives of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine, have been synthesized and evaluated for cytotoxic/anticancer properties and carbonic anhydrase inhibitory effects. These compounds have demonstrated potential as lead compounds for further drug design and evaluation due to their notable cytotoxic/anticancer activity and human carbonic anhydrase inhibition (Gul et al., 2019).
Pharmacological Properties in Neuroscientific Research
The compound and its derivatives have been studied for their pharmacological properties, particularly in the context of neuroscience. For example, their affinity and selectivity at human 5-hydroxytryptamine (5-HT)1A receptors were characterized, showing potential applications in the study of neurological conditions and neuropsychiatric disorders (Corradetti et al., 2005).
Antimicrobial Activity Assessment
Some derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These compounds displayed moderate to good activity against various test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Chemical Kinetics and Mechanisms
The kinetics and mechanisms of reactions involving derivatives of this compound with various amines have been studied. These studies provide insights into the reactivity and potential applications of these compounds in synthetic chemistry (Castro et al., 2001).
Ligand Binding and Receptor Studies
This compound and its analogs have been investigated for their binding properties to various receptors, including serotonin and sigma receptors. These studies contribute to understanding the molecular interactions and potential therapeutic applications of these compounds (Raghupathi et al., 1991).
Synthesis and Biological Evaluation for Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer properties. The findings indicate that some derivatives exhibit significant anticancer activity, making them potential candidates for cancer treatment research (Tuğrak et al., 2019).
Antivertigo Agent Development
Research has been conducted on derivatives of this compound for their potential as antivertigo agents. These compounds were evaluated for their inhibitory activity against spontaneous nystagmus in cats, indicating their potential therapeutic application in treating vertigo (Shiozawa et al., 1984).
Mechanism of Action
- Specifically, α1-ARs are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .
- Activation or blockade of α1-ARs is a major therapeutic approach for treating conditions such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, depression, and more .
Target of Action
Future Directions
properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-21-17-9-5-4-8-16(17)20-12-10-19(11-13-20)15-7-3-2-6-14(15)18/h4-5,8-9,14-15H,2-3,6-7,10-13,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENFVEMFMCOMOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-methylbenzenesulfonamide](/img/structure/B2623383.png)
![5-[Benzyl(methyl)amino]-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2623385.png)
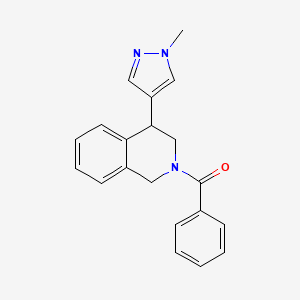
![4-[(4-Chlorophenyl)sulfanylmethyl]-2-phenyl-6-phenylsulfanylpyrimidine](/img/structure/B2623387.png)
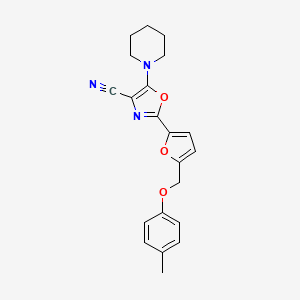
![5-bromo-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2623392.png)


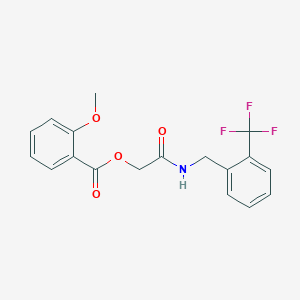
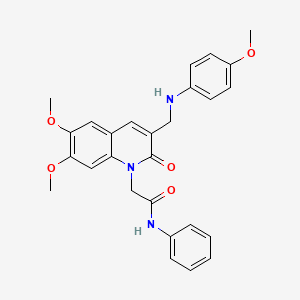
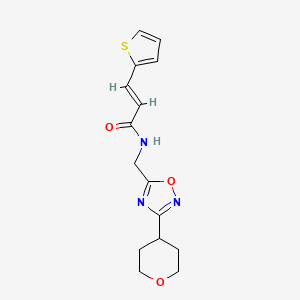
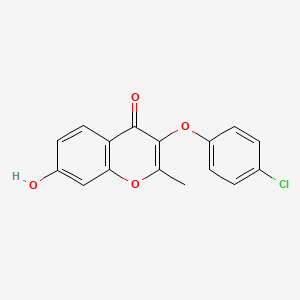
![N-(4-acetamidophenyl)-2-[5-(2-methylphenyl)tetrazol-2-yl]acetamide](/img/structure/B2623403.png)
